N-(2-fluoro-4-iodophenyl)-3-methylbenzamide
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Overview
Description
N-(2-fluoro-4-iodophenyl)-3-methylbenzamide is an organic compound that features a benzamide core substituted with fluoro and iodo groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline and 3-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The fluoro and iodo groups make it suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo groups can enhance binding affinity and selectivity towards specific targets. The compound may inhibit or activate certain pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-iodophenyl)methanesulfonamide
- N-(2-fluoro-4-iodophenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-fluoro-4-iodophenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C14H11FINO |
---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) |
InChI Key |
CNQIBHSCSOJYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)F |
Origin of Product |
United States |
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